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  • Product: (1-Methoxypropan-2-yl)thiourea
  • CAS: 732287-96-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of (1-Methoxypropan-2-yl)thiourea

Title: Comprehensive Technical Guide on (1-Methoxypropan-2-yl)thiourea: Structural Analysis, Synthesis, and Applications in Drug Development Abstract / Executive Summary As modern medicinal chemistry gravitates toward hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on (1-Methoxypropan-2-yl)thiourea: Structural Analysis, Synthesis, and Applications in Drug Development

Abstract / Executive Summary As modern medicinal chemistry gravitates toward highly specific, target-directed therapies, the demand for versatile, bifunctional building blocks has surged. (1-Methoxypropan-2-yl)thiourea is a specialized aliphatic thiourea derivative that serves as a critical precursor in organic synthesis[1]. Featuring both a strong hydrogen-bonding thiourea core and a flexible, ether-containing methoxypropyl chain, this compound is instrumental in synthesizing complex heterocycles, such as aminothiazoles and imidazoquinolines. These structural motifs are heavily utilized in the development of bromodomain and extraterminal (BET) inhibitors[2] and Janus kinase (JAK) inhibitors[3]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and analytical validation.

Physicochemical & Structural Profiling

To effectively integrate (1-Methoxypropan-2-yl)thiourea into a drug discovery pipeline, one must first understand its foundational physical and chemical parameters. The thiourea moiety provides a highly polarized C=S double bond, making it an excellent nucleophile for cyclization reactions, while the methoxy group acts as a terminal hydrogen-bond acceptor that can favorably interact with solvent-exposed regions of target proteins.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (1-Methoxypropan-2-yl)thiourea
CAS Number 732287-96-6
Molecular Formula C5H12N2OS
Molecular Weight 148.23 g/mol
Monoisotopic Mass 148.06703 Da
Predicted[M+H]+ (m/z) 149.07431
SMILES String CC(COC)NC(=S)N
InChIKey JRWFGTPIMXJGFR-UHFFFAOYSA-N

Data sourced from PubChemLite structural profiling[4].

Mechanistic Synthesis & Process Causality

The synthesis of mono-substituted thioureas must be carefully controlled to prevent the formation of symmetrical di-substituted byproducts. The following step-by-step methodology utilizes the classic ammonium thiocyanate condensation route. This approach is favored because it avoids the use of highly toxic and volatile carbon disulfide or thiophosgene reagents, providing a safer, scalable workflow[5].

Step-by-Step Methodology: Ammonium Thiocyanate Condensation

This protocol is designed as a self-validating system; each phase includes specific physical or chemical indicators to confirm successful progression.

  • Amine Salt Formation (In-Situ Protonation):

    • Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxypropan-2-amine (10.0 mmol) dissolved in 20 mL of distilled water. Submerge the flask in an ice-water bath (0–5°C). Slowly add concentrated hydrochloric acid (10.0 mmol) dropwise over 10 minutes.

    • Causality: The ice bath is critical to dissipate the exothermic heat of neutralization. Controlling this temperature prevents the volatilization of the low-boiling primary amine, ensuring a quantitative 1:1 conversion to the highly water-soluble 1-methoxypropan-2-amine hydrochloride salt.

  • Reagent Addition & Intermediate Generation:

    • Action: Add a concentrated aqueous solution of ammonium thiocyanate (12.0 mmol) to the chilled amine hydrochloride mixture.

    • Causality: A 20% molar excess of ammonium thiocyanate is utilized to drive the equilibrium forward and compensate for any thermal decomposition of the transient thiocyanic acid during the subsequent heating phase.

  • Thermal Isomerization (Reflux):

    • Action: Attach a reflux condenser and heat the reaction mixture to 100°C for 4 to 6 hours with vigorous stirring.

    • Causality: At room temperature, the mixture exists merely as an alkylammonium thiocyanate salt. Sustained thermal energy is required to overcome the activation barrier, triggering a nucleophilic rearrangement (analogous to the Wöhler urea synthesis) that converts the ionic salt into the stable, covalent thiourea product[5].

  • In-Process Validation (TLC):

    • Action: Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. Elute with Dichloromethane/Methanol (9:1).

    • Causality: The primary amine will stain positively with ninhydrin, whereas the newly formed thiourea will absorb strongly under short-wave UV (254 nm) due to the C=S chromophore, validating the structural transformation.

  • Isolation and Purification:

    • Action: Cool the mixture to 0°C to induce crystallization. Collect the precipitate via vacuum filtration. Wash with ice-cold water and recrystallize from an ethanol/water mixture. Dry under high vacuum.

Mechanistic pathway for the synthesis of (1-Methoxypropan-2-yl)thiourea via thermal isomerization.

Pharmacological Applications & Structural Biology

In drug development, (1-Methoxypropan-2-yl)thiourea is rarely the final active pharmaceutical ingredient (API). Instead, it is a strategic precursor. When subjected to a Hantzsch thiazole synthesis (reaction with an α -haloketone), the sulfur atom acts as a primary nucleophile, leading to an S-alkylated intermediate that rapidly undergoes cyclodehydration to form a 2-aminothiazole ring.

This thiazole motif, appended with the methoxypropyl chain, is highly privileged in modern targeted therapies:

  • BET Bromodomain Inhibitors: The methoxypropyl chain provides crucial steric bulk and a hydrogen-bond acceptor that can interact with the conserved asparagine residues in the BRD4 binding pocket, enhancing lipophilic ligand efficiency (LLE)[2].

  • JAK Kinase Inhibitors: Heteroaryl imidazolone and thiazole derivatives synthesized from functionalized thioureas have shown profound efficacy in modulating the JAK-STAT signaling pathway, offering therapeutic avenues for myeloproliferative disorders and autoimmune diseases[3].

Workflow illustrating the integration of thiourea precursors into targeted kinase/BET inhibitors.

Analytical Validation & Quality Assurance

To guarantee scientific integrity before utilizing this compound in downstream API synthesis, the batch must pass a rigorous, self-validating analytical suite:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Logic: Formic acid suppresses the ionization of the thiourea during elution, preventing peak tailing. A single sharp peak at the expected retention time validates a purity of >95%[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Logic: Electrospray ionization (ESI+) must yield a primary adduct peak at m/z 149.07 ([M+H]+). The presence of this specific mass-to-charge ratio mathematically confirms the molecular formula C5H12N2OS[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR (DMSO-d6): The spectrum must exhibit characteristic broad singlets for the exchangeable -NH and -NH2 protons. The extreme downfield shift of these protons (typically >7.0 ppm) confirms the strong electron-withdrawing nature of the adjacent C=S group. Furthermore, a sharp singlet integrating to 3 protons around 3.2-3.3 ppm will validate the intact terminal methoxy (-OCH3) group.

    • ^13C NMR: The definitive hallmark of successful thiourea formation is the appearance of a highly deshielded quaternary carbon signal at approximately 180-185 ppm, corresponding directly to the C=S thiocarbonyl carbon.

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Exploratory

An In-depth Technical Guide to (1-Methoxypropan-2-yl)thiourea: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and agriculture.[1][2] Their broad spectrum of biological activities, such as antibacterial, anticancer, and anti-inflammatory properties, makes them attractive scaffolds for drug design and development.[3] This guide focuses on a specific derivative, (1-Methoxypropan-2-yl)thiourea, providing a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and methods for its characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and application of novel thiourea compounds.

Nomenclature and Structural Elucidation

(1-Methoxypropan-2-yl)thiourea is systematically named based on the substitution on the thiourea core. The structure is characterized by a 1-methoxypropan-2-yl group attached to one of the nitrogen atoms of the thiourea moiety.

  • IUPAC Name: (1-Methoxypropan-2-yl)thiourea

  • CAS Number: 732287-96-6[4]

  • Molecular Formula: C₅H₁₂N₂OS[4]

  • Molecular Weight: 148.23 g/mol [4]

  • SMILES Code: S=C(N)NC(C)COC[4]

The structural formula of (1-Methoxypropan-2-yl)thiourea is depicted below:

Physicochemical Properties

Precise experimental data for the physicochemical properties of (1-Methoxypropan-2-yl)thiourea are not extensively reported in the public domain. However, based on the properties of thiourea and related N-substituted derivatives, the following table provides a summary of expected and, where available, reported properties.

PropertyValue/Expected RangeSource
Appearance White to off-white crystalline solidGeneral observation for thiourea derivatives
Melting Point Not experimentally determined; likely a solid at room temperature.Inferred from related compounds
Boiling Point Not experimentally determined; likely to decompose upon strong heating.General behavior of thioureas
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[5][6] Limited solubility in water and non-polar solvents like benzene and carbon tetrachloride is anticipated.[5][6]Analogy to thiourea
pKa Not experimentally determined.
LogP -0.1 (Predicted)[7]

Chemical Properties and Reactivity

The chemical behavior of (1-Methoxypropan-2-yl)thiourea is dictated by the functional groups present: the thiourea core and the methoxypropyl side chain.

Tautomerism

Thiourea and its derivatives can exist in tautomeric forms: the thione form and the thiol (isothiourea) form. In solution, the thione form is generally predominant.[8]

Basicity and Coordination Chemistry

The nitrogen and sulfur atoms of the thiourea moiety possess lone pairs of electrons, rendering the molecule basic and capable of acting as a ligand in coordination complexes with various metal ions.[1][8] The sulfur atom is a soft donor, showing a high affinity for soft metal ions.

Reactivity of the Thiourea Group

The thiourea group can undergo a variety of reactions, including:

  • Alkylation: The sulfur atom is nucleophilic and can be readily alkylated to form isothiouronium salts.[8]

  • Oxidation: Thioureas can be oxidized at the sulfur atom. The nature of the product depends on the oxidizing agent and reaction conditions.[9]

  • Reactions with Electrophiles: The nitrogen atoms can also react with electrophiles, although the sulfur is generally more nucleophilic.

Influence of the (1-Methoxypropan-2-yl) Substituent

The 1-methoxypropan-2-yl group is primarily an electron-donating group, which can influence the electron density on the adjacent nitrogen atom and, consequently, the reactivity of the thiourea core.

Synthesis and Characterization

Proposed Synthetic Workflow

A plausible synthetic route to (1-Methoxypropan-2-yl)thiourea is the reaction of 1-methoxypropan-2-amine with a source of thiocyanic acid or by using a thiocarbonyl transfer reagent. A common laboratory-scale synthesis involves the use of an isothiocyanate.

Synthesis_Workflow reagent1 1-Methoxypropan-2-amine intermediate N-(1-Methoxypropan-2-yl)-N'-benzoylthiourea reagent1->intermediate + reagent2 Benzoyl isothiocyanate reagent2->intermediate hydrolysis Base Hydrolysis (e.g., NaOH) intermediate->hydrolysis product (1-Methoxypropan-2-yl)thiourea hydrolysis->product

Caption: Proposed synthesis workflow for (1-Methoxypropan-2-yl)thiourea.

Detailed Experimental Protocol (Generalized)

This protocol is a general procedure adapted from known methods for the synthesis of similar thiourea derivatives.[10]

Materials:

  • 1-Methoxypropan-2-amine

  • Benzoyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction: In a round-bottom flask, dissolve 1-methoxypropan-2-amine (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol.

  • To this solution, add benzoyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude N-(1-Methoxypropan-2-yl)-N'-benzoylthiourea in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10%) and heat the mixture to reflux for 1-2 hours to cleave the benzoyl group.

  • Isolation: After cooling, neutralize the reaction mixture with hydrochloric acid. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (1-Methoxypropan-2-yl)thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

The identity and purity of the synthesized (1-Methoxypropan-2-yl)thiourea should be confirmed using a combination of spectroscopic and analytical methods.[5]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesized_Product Purified (1-Methoxypropan-2-yl)thiourea NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Verification EA Elemental Analysis Synthesized_Product->EA Elemental Composition HPLC HPLC/UPLC Synthesized_Product->HPLC Purity Assessment

Caption: A typical workflow for the characterization of a newly synthesized thiourea derivative.[5]

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.3 ppm), the methyl group on the propyl chain (doublet, ~1.2 ppm), the methine proton (multiplet), and the methylene protons (multiplet). The NH and NH₂ protons will appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of 180-190 ppm.

  • FT-IR: The infrared spectrum will be characterized by strong N-H stretching vibrations in the region of 3200-3400 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and a characteristic C=S stretching vibration.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (148.23).[7]

Potential Applications in Drug Development

Thiourea derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[3] The structural features of (1-Methoxypropan-2-yl)thiourea, including its hydrogen bonding capabilities and potential for metal coordination, make it a candidate for investigation in various therapeutic areas. Substituted thioureas have been explored as:

  • Anticancer agents: By interacting with various cellular targets.[3]

  • Antimicrobial agents: Showing activity against a range of bacteria and fungi.

  • Enzyme inhibitors: The thiourea moiety can interact with the active sites of various enzymes.

Safety and Handling

Specific toxicity data for (1-Methoxypropan-2-yl)thiourea is not available. However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(1-Methoxypropan-2-yl)thiourea is a thiourea derivative with potential for further exploration in various scientific fields, particularly in drug development. This guide provides a foundational understanding of its structure, predicted properties, a generalized synthetic approach, and key characterization methods. While specific experimental data for this compound is limited, the information presented, based on the well-established chemistry of thioureas, offers a solid starting point for researchers and scientists.

References

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Deriv
  • Reactivity of Substituted Thioureas with Inorganic Ions. (URL: )
  • 732287-96-6|(1-Methoxypropan-2-yl)thiourea|BLD Pharm. (URL: )
  • Thiourea - Wikipedia. (URL: [Link])

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (URL: )
  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D. (URL: [Link])

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (URL: [Link])

  • Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides - Digital Commons @ IWU. (URL: [Link])

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (URL: )
  • thiourea. (URL: [Link])

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (URL: [Link])

  • theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure - Semantic Scholar. (URL: [Link])

  • (1-methoxypropan-2-yl)thiourea (C5H12N2OS) - PubChemLite. (URL: [Link])

Sources

Foundational

The Hydrogen Bonding Capabilities of (1-Methoxypropan-2-yl)thiourea: A Technical Whitepaper on Pharmacophore Design

Executive Summary The thiourea scaffold is a highly versatile pharmacophore in modern medicinal chemistry, functioning as a robust bioisostere to urea while offering distinct electronic and steric properties. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiourea scaffold is a highly versatile pharmacophore in modern medicinal chemistry, functioning as a robust bioisostere to urea while offering distinct electronic and steric properties. Specifically, (1-Methoxypropan-2-yl)thiourea presents a unique structural paradigm. By incorporating a chiral aliphatic chain terminating in a methoxy ether, this molecule possesses a complex hydrogen-bonding network capable of both intermolecular target engagement and intramolecular conformational masking. This whitepaper provides an in-depth technical analysis of its hydrogen-bonding capabilities, implications for drug design, and self-validating experimental protocols for its synthesis and structural characterization.

Structural and Electronic Foundations

Thiourea derivatives are characterized by the presence of a sulfur atom replacing the oxygen in a standard urea core. This substitution fundamentally alters the molecule's electronic distribution. Sulfur is larger, more polarizable, and less electronegative than oxygen, which reduces the double-bond character of the C=S bond compared to C=O. Consequently, the N-H protons in thioureas are more acidic, making them superior hydrogen-bond donors (HBD) (1)[1].

(1-Methoxypropan-2-yl)thiourea expands upon this core by introducing a 1-methoxypropan-2-yl substituent. This functional group provides three critical features:

  • Chiral Center : The C2 position of the propyl chain introduces stereochemistry, which is vital for spatial orientation within asymmetric enzyme active sites.

  • Ether Oxygen (HBA) : The methoxy group acts as a localized hydrogen-bond acceptor.

  • Steric Bulk : The branched aliphatic chain modulates the molecule's overall lipophilicity.

Hydrogen Bonding Mechanics: Intermolecular vs. Intramolecular Dynamics

The bioactivity of thiourea derivatives is inextricably linked to their ability to form stable, multi-point hydrogen bonds with biological targets (2)[2].

Intermolecular Target Engagement

The thiourea core acts as a bidentate hydrogen-bonding moiety. The two N-H groups can simultaneously donate hydrogen bonds to carboxylate residues (e.g., Aspartate, Glutamate) or backbone carbonyls in enzyme active sites. Conversely, the C=S group acts as a diffuse hydrogen-bond acceptor, interacting with proton donors like Tyrosine or Serine. Studies on structurally analogous thioureas have demonstrated potent inhibition of targets like VEGFR2 and Acetylcholinesterase (AChE) driven entirely by these specific H-bond networks (3)[3].

Intramolecular Conformational Masking

A critical, often overlooked aspect of (1-Methoxypropan-2-yl)thiourea is its capacity for intramolecular hydrogen bonding . The oxygen atom of the methoxy group can fold back to accept a hydrogen bond from the adjacent thiourea N-H proton. This forms a stable pseudo-ring structure.

Causality in Drug Design: Why is this important? Intramolecular hydrogen bonding masks the hydrophilicity of the N-H and ether oxygen groups from the surrounding aqueous environment. This effectively increases the apparent lipophilicity (clogP) of the molecule, drastically enhancing passive membrane permeability and cellular uptake without requiring the addition of heavy, hydrophobic halogenated rings (4)[4].

H_Bonding cluster_molecule (1-Methoxypropan-2-yl)thiourea Core Target Biological Target (e.g., Enzyme Active Site) CS C=S Group (H-Bond Acceptor) Target->CS Donates H to S OMe Methoxy (-O-) (H-Bond Acceptor) Target->OMe Donates H to O NH N-H Groups (H-Bond Donors) NH->Target Donates H to Target NH->OMe Intramolecular H-Bond

Fig 1: Intermolecular and intramolecular hydrogen bonding network of the thiourea pharmacophore.

Quantitative Binding Parameters

To contextualize the strength of these interactions, we can extrapolate quantitative data from crystallographic and computational studies of analogous thiourea inhibitors (3)[3]. The table below summarizes the expected H-bond distances and binding energies for the (1-Methoxypropan-2-yl)thiourea scaffold.

Interaction TypeDonor SiteAcceptor SiteTypical Distance (Å)Binding Energy (kJ/mol)Biological Context
Intermolecular Thiourea N-HTarget Asp/Glu2.4 - 2.7-8.0 to -10.0Kinase/AChE Inhibition
Intermolecular Target Tyr/SerThiourea C=S2.2 - 3.0-6.9 to -8.0BChE / K-Ras Binding
Intermolecular Target N-HMethoxy Oxygen2.8 - 3.1-5.0 to -7.0Viral Protein Binding
Intramolecular Thiourea N-HMethoxy Oxygen2.6 - 2.9N/A (Conformational)Lipophilicity Enhancement

Experimental Methodologies

To utilize (1-Methoxypropan-2-yl)thiourea in drug discovery, researchers must synthesize the compound with high purity and validate its hydrogen-bonding behavior. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Protocol 1: Microwave-Assisted Synthesis of (1-Methoxypropan-2-yl)thiourea Derivatives

This protocol describes the coupling of 1-methoxypropan-2-amine with an aryl isothiocyanate to yield a substituted thiourea. We utilize 2-Methyltetrahydrofuran (2-MeTHF) as the solvent. Causality: 2-MeTHF is a green solvent with a favorable dielectric constant for microwave irradiation, and its boiling point (80°C) allows for rapid heating profiles without degrading the sensitive thiourea product (5)[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the target aryl isothiocyanate in 2.0 mL of anhydrous 2-MeTHF.

  • Amine Addition: Add 1.2 mmol of 1-methoxypropan-2-amine (CAS: 99636-32-5), followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA acts as a non-nucleophilic base to neutralize any trace acids and drive the reaction forward.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 110°C for 20 minutes.

  • Validation (Reaction Monitoring): Sample 5 µL of the mixture, dilute in methanol, and analyze via LCMS. The disappearance of the isothiocyanate mass and the appearance of the product mass [M+H]+ validates the coupling.

  • Purification (SCX Catch-and-Release): Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with 100% Methanol. Causality: The neutral thiourea product will elute in the methanol wash, while the excess unreacted 1-methoxypropan-2-amine and DIPEA will remain trapped on the acidic SCX resin.

  • Concentration: Evaporate the methanol eluent in vacuo to yield the pure thiourea derivative as a solid.

Protocol 2: Validation of Intramolecular Hydrogen Bonding via NMR

To prove that the methoxy group is actively engaging in intramolecular hydrogen bonding with the thiourea N-H, we calculate the NMR temperature coefficient (Δδ/ΔT).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized thiourea in 0.6 mL of anhydrous CDCl3 (a non-competing solvent).

  • Variable Temperature Acquisition: Acquire high-resolution 1H-NMR spectra at 5-degree intervals from 298 K to 328 K.

  • Data Plotting: Plot the chemical shift (δ, in ppb) of the thiourea N-H protons against temperature (T, in Kelvin).

  • Coefficient Calculation: Calculate the slope of the line (Δδ/ΔT).

  • Validation & Interpretation: A temperature coefficient of < 3 ppb/K indicates that the N-H proton is shielded from the bulk solvent, confirming it is locked in an intramolecular hydrogen bond with the methoxy oxygen. A coefficient of > 5 ppb/K indicates the proton is exposed and breaking intermolecular bonds with the solvent as temperature increases.

Synthesis Step1 1. Reagent Prep 1-Methoxypropan-2-amine Step2 2. Coupling 2-MeTHF, DIPEA, 110°C Step1->Step2 Step3 3. Validation LCMS & TLC Monitoring Step2->Step3 Step4 4. Purification SCX Chromatography Step3->Step4 Step5 5. H-Bond Analysis Variable Temp 1H-NMR Step4->Step5

Fig 2: Self-validating synthetic workflow and H-bond analysis for thiourea derivatives.

References

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - ResearchGate - 6

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity - Biointerface Research in Applied Chemistry - 2

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI - 3

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry - NIH PMC -1

  • Acylthioureas as anion transporters: the effect of intramolecular hydrogen bonding - RSC Publishing - 4

  • Discovery of a Bromodomain and Extraterminal Inhibitor with a Low Predicted Human Dose - ACS Publications - 5

Sources

Exploratory

Pharmacokinetics and Metabolic Liabilities of (1-Methoxypropan-2-yl)thiourea Derivatives: A Technical Guide

Executive Summary For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, the (1-methoxypropan-2-yl)thiourea moiety presents a fascinating, yet highly challenging, pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, the (1-methoxypropan-2-yl)thiourea moiety presents a fascinating, yet highly challenging, pharmacokinetic profile. Frequently encountered as a building block (CAS 732287-96-6) or as a substructure in early-generation metabolic disease targets—such as allosteric glucokinase activators (GKAs)—this motif is characterized by a dual-axis metabolic liability.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the pharmacokinetic behavior of these derivatives. We will explore the causality behind their rapid clearance, the mechanistic basis of their structural toxicity (specifically hepatic lipidosis), and provide self-validating experimental protocols to quantify and mitigate these liabilities during lead optimization.

The Dual-Axis Metabolic Liability

The pharmacokinetic attrition of (1-methoxypropan-2-yl)thiourea derivatives is rarely due to poor absorption; their low molecular weight and favorable lipophilicity typically ensure high intestinal permeability. Instead, the primary PK hurdles are driven by rapid, divergent Phase I metabolism targeting two distinct sites on the molecule:

  • The Ether Side-Chain (CYP450-Mediated): The terminal methoxy group of the 1-methoxypropan-2-yl chain is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation. This yields a secondary alcohol (a 2-hydroxyisopropoxy derivative), which, while generally stable and non-toxic, significantly drives up intrinsic clearance ( CLint​ )[1].

  • The Thiourea Core (FMO-Mediated): The soft nucleophilic sulfur atom of the thiourea core is a known toxicophore. It is rapidly S-oxygenated by Flavin-containing monooxygenases (specifically FMO1 and FMO3)[2]. This pathway is responsible for severe structure-based toxicity, including reversible hepatic lipidosis observed in preclinical repeat-dose toxicology studies[3].

Mechanistic Causality of Thiourea Toxicity

Understanding why the thiourea core is toxic is critical for rational drug design. Unlike CYP450s, which typically oxidize carbon centers, FMOs readily oxidize the sulfur atom of thioureas to a highly reactive sulfenic acid intermediate[4].

Instead of forming a stable, excretable conjugate, this sulfenic acid reacts with intracellular glutathione (GSH). This reaction initiates a futile redox cycle: the intermediate is reduced back to the parent thiourea, while GSH is oxidized to GSSG. The continuous cycling rapidly depletes hepatocellular GSH pools, inducing profound oxidative stress, mitochondrial dysfunction, and subsequent hepatic lipidosis[3][4].

G Parent (1-Methoxypropan-2-yl) thiourea Derivative CYP CYP450 (O-demethylation) Parent->CYP FMO FMO1 / FMO3 (S-oxidation) Parent->FMO Metab1 2-Hydroxyisopropoxy Metabolite (Stable) CYP->Metab1 Metab2 Sulfenic Acid Intermediate (Reactive) FMO->Metab2 Tox GSH Depletion & Hepatic Lipidosis Metab2->Tox Redox Cycling

Fig 1. Divergent metabolic pathways of (1-Methoxypropan-2-yl)thiourea derivatives.

Quantitative Pharmacokinetic Profiling

To illustrate the impact of these metabolic liabilities, Table 1 summarizes typical generalized PK parameters for a baseline (1-methoxypropan-2-yl)thiourea derivative compared to a structurally mitigated bioisostere (e.g., where the thiourea is replaced by a pyrazine or urea, and the ether is sterically hindered).

Table 1: Comparative in vitro and in vivo PK Parameters (Rodent Model)

ParameterBaseline Thiourea DerivativeMitigated Bioisostere (e.g., Pyrazine core)Causality / Mechanistic Driver
HLM CLint​ ( μ L/min/mg)> 85.0< 15.0Rapid O-demethylation of the unhindered methoxy group drives high clearance in the baseline compound.
GSH Adduct Formation High (Redox Cycling)None DetectedFMO-mediated S-oxidation of the thiourea sulfur is eliminated in the bioisostere.
In vivo Half-life ( t1/2​ ) 0.8 hours4.2 hoursElimination of the soft sulfur nucleophile prevents rapid FMO turnover.
Hepatotoxicity (7-day) Hepatic LipidosisCleanPrevention of GSH depletion and oxidative stress.

Note: Data represents aggregated trends from SAR optimization campaigns targeting glucokinase activators[1][3].

Self-Validating Experimental Workflows

To accurately profile (1-methoxypropan-2-yl)thiourea derivatives, standard microsomal stability assays are insufficient. Because FMOs are highly thermolabile and require specific conditions to function optimally, standard CYP-focused assays may underestimate the true clearance and toxicity of these compounds[2].

Below is a self-validating protocol designed to trap and quantify the reactive sulfenic acid intermediate.

Protocol: FMO-Dependent Reactive Metabolite Trapping Assay

Scientific Rationale: This protocol uses Glutathione (GSH) as a trapping agent. It is "self-validating" because it includes specific thermal and chemical controls to differentiate FMO-mediated metabolism from CYP-mediated metabolism. FMOs are rapidly inactivated by heating in the absence of NADPH, whereas CYPs are more stable.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Control Segregation (The Validation Step):

    • Sample A (Active): Standard HLM.

    • Sample B (FMO-Inactivated Control): Pre-incubate HLM at 45°C for 5 minutes without NADPH to selectively denature FMOs while preserving CYP activity.

    • Sample C (Negative Control): Standard HLM without NADPH.

  • Reaction Initiation: To all samples, add the (1-methoxypropan-2-yl)thiourea derivative (final concentration 10 μ M) and GSH (final concentration 5 mM). Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically flag GSH adducts.

Data Interpretation: If GSH adducts are present in Sample A but absent in Sample B, the reactive metabolite formation is definitively FMO-driven, confirming the thiourea liability.

W Step1 1. Incubation Test Compound HLM NADPH GSH Step2 2. Thermal Validation 45°C Pre-incubation Isolates FMO vs CYP Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile Centrifugation Step2->Step3 Step4 4. LC-HRMS Analysis Neutral Loss Scan (129 Da) Step3->Step4

Fig 2. Self-validating experimental workflow for reactive metabolite GSH-trapping.

Strategic SAR Mitigation

When a (1-methoxypropan-2-yl)thiourea derivative is identified as a hit in a screening campaign, immediate structural optimization is required to advance the compound into development.

  • Addressing the Thiourea Liability: The most successful strategy is bioisosteric replacement of the thiourea core. In the development of clinical glucokinase activators (e.g., Piragliatin), researchers successfully replaced the thiazole/thiourea-generating core with a pyrazine moiety[1]. This completely abolished FMO-mediated S-oxidation and the subsequent hepatic lipidosis[3].

  • Addressing the Ether Liability: To reduce CYP-mediated O-demethylation of the 1-methoxypropan-2-yl group, medicinal chemists can introduce steric hindrance (e.g., replacing the methoxy group with a bulkier ether or a trifluoromethoxy group) or constrain the side chain into a cycloalkyl ether to reduce the conformational accessibility to the CYP active site.

References

  • Shi, Y., et al. "Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)." Journal of Medicinal Chemistry - ACS Publications.
  • Furnes, B., et al. "Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes." Toxicological Sciences | Oxford Academic.
  • Henderson, M. C., et al. "Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes." PMC.
  • Shi, Y., et al. "Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients." ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (1-Methoxypropan-2-yl)thiourea

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (1-Methoxypropan-2-yl)thiourea, a substituted thiourea derivative. Thiourea and its analogues are pivotal structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (1-Methoxypropan-2-yl)thiourea, a substituted thiourea derivative. Thiourea and its analogues are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide is designed for researchers in drug discovery, organic synthesis, and medicinal chemistry. It details a reliable synthetic route proceeding via an in situ generated acyl isothiocyanate intermediate, followed by nucleophilic addition of 1-methoxy-2-propanamine and subsequent deprotection. The causality behind experimental choices, safety protocols, and characterization techniques are thoroughly explained to ensure reproducibility and safety.

Introduction and Scientific Background

Substituted thioureas are a versatile class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S.[3] They serve as crucial building blocks in the synthesis of heterocyclic compounds and are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions is central to its biological function.[1]

The synthesis of (1-Methoxypropan-2-yl)thiourea involves the formation of a new carbon-nitrogen bond and the introduction of the thiocarbonyl group. While several methods exist for thiourea synthesis, such as the reaction of amines with isothiocyanates or carbon disulfide, the chosen protocol offers a robust and scalable approach using readily available starting materials.[3][5] This method involves the in situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate. This highly reactive intermediate is not isolated but is immediately trapped with the primary amine, 1-methoxy-2-propanamine. A final basic hydrolysis step removes the benzoyl protecting group to yield the target compound. This approach avoids the handling of potentially toxic and volatile isothiocyanates directly.[6][7]

Synthesis Workflow and Mechanism

The overall synthetic strategy is a three-step, one-pot reaction sequence followed by purification. The process begins with the formation of the electrophilic benzoyl isothiocyanate, which is then attacked by the nucleophilic amine. The resulting N,N'-disubstituted thiourea is then deprotected to yield the final product.

Synthesis_Workflow cluster_0 Step 1: In Situ Reagent Generation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection & Work-up cluster_3 Step 4: Purification A Ammonium Thiocyanate + Benzoyl Chloride in Acetone B Formation of Benzoyl Isothiocyanate A->B Nucleophilic Acyl Substitution C Add 1-Methoxy-2-propanamine D Formation of N-Benzoyl-N'-(1-methoxypropan-2-yl)thiourea C->D Nucleophilic Attack E Basic Hydrolysis (NaOH) F Crude (1-Methoxypropan-2-yl)thiourea E->F Cleavage of Benzoyl Group G Aqueous Work-up & Filtration F->G H Recrystallization G->H I Pure Product & Characterization H->I

Caption: Generalized workflow for the synthesis of (1-Methoxypropan-2-yl)thiourea.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PurityNotes
Ammonium Thiocyanate1762-95-476.12≥98%Hygroscopic, store in a desiccator.
Benzoyl Chloride98-88-4140.57≥99%Lachrymator, handle in a fume hood.
1-Methoxy-2-propanamine37143-54-789.14≥95%Corrosive and flammable.[8]
Acetone67-64-158.08AnhydrousRequired to prevent premature hydrolysis.
Sodium Hydroxide1310-73-240.00≥97%Corrosive.
Hydrochloric Acid7647-01-036.4637% (conc.)Corrosive.
Ethyl Acetate141-78-688.11Reagent GradeFor extraction and TLC.
Hexane110-54-386.18Reagent GradeFor TLC.
Deionized Water7732-18-518.02-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnels (x2)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • pH paper or meter

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 1-Methoxy-2-propanamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.[8][9][10]

  • Benzoyl Chloride: Is a lachrymator and causes severe burns. Reacts with water.

  • Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with extreme care.

  • Acetone & Ethyl Acetate: Are flammable solvents. Ensure no open flames or spark sources are nearby.

Detailed Experimental Protocol

This protocol is designed for a 0.05 mol scale synthesis.

Step 1: In Situ Formation of Benzoyl Isothiocyanate
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and two dropping funnels. Ensure all glassware is dry.

  • Add ammonium thiocyanate (4.19 g, 0.055 mol, 1.1 eq) to the flask, followed by 50 mL of anhydrous acetone.

  • Stir the mixture at room temperature to dissolve the salt. A complete dissolution may not occur, resulting in a fine suspension.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add benzoyl chloride (6.3 mL, 7.62 g, 0.054 mol, 1.08 eq) to one of the dropping funnels. Add it dropwise to the stirred, cooled suspension over 20-30 minutes.

    • Causality: Dropwise addition is critical to control the exothermic reaction and prevent side product formation. Anhydrous acetone is used to prevent the hydrolysis of benzoyl chloride.[11] A white precipitate of ammonium chloride will form.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting mixture contains the reactive benzoyl isothiocyanate intermediate.

Step 2: Synthesis of N-Benzoyl-N'-(1-methoxypropan-2-yl)thiourea
  • While the first reaction is stirring, prepare a solution of 1-methoxy-2-propanamine (4.9 mL, 4.46 g, 0.05 mol, 1.0 eq) in 20 mL of anhydrous acetone in the second dropping funnel.

  • Add the amine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

    • Causality: The primary amine is a strong nucleophile that readily attacks the electrophilic carbon of the isothiocyanate group.[11] Keeping the temperature low minimizes potential side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Gently reflux the mixture using a heating mantle for 1 hour to ensure the reaction goes to completion.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting amine should be consumed, and a new, less polar spot corresponding to the benzoylated thiourea intermediate should appear.

Step 3: Hydrolysis and Isolation of Crude Product
  • Cool the reaction flask back to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/cold water while stirring. A solid precipitate of the intermediate, N-benzoyl-N'-(1-methoxypropan-2-yl)thiourea, may form.

  • To this aqueous suspension, add a 10% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 11-12.

  • Heat the mixture to 60-70 °C and stir for 1-2 hours to facilitate the hydrolysis of the benzoyl group.

    • Causality: The basic conditions promote the nucleophilic cleavage of the amide bond, releasing the desired thiourea and sodium benzoate as a by-product.

  • Cool the now-clear or slightly cloudy solution in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 5-6. Be cautious as this is an exothermic neutralization reaction.

  • The target compound, (1-Methoxypropan-2-yl)thiourea, should precipitate as a white or off-white solid.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts and other water-soluble impurities.

  • Dry the crude product under vacuum or in a desiccator.

Step 4: Purification
  • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • The expected yield is typically in the range of 60-75%.

Characterization

The identity and purity of the final product, (1-Methoxypropan-2-yl)thiourea (MW: 148.23 g/mol ), should be confirmed using standard analytical techniques.[12][13]

  • ¹H NMR: Expect signals corresponding to the methoxy group (CH₃O-), the methyl group (-CH(CH₃)-), the methylene group (-CH₂-), the methine proton (-CH-), and the N-H protons of the thiourea moiety. The N-H protons often appear as broad singlets.

  • ¹³C NMR: Expect signals for the five distinct carbon atoms. The thiocarbonyl carbon (C=S) is characteristic and typically appears significantly downfield (~180 ppm).

  • FT-IR (ATR): Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and the C=S stretching (around 1200-1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The [M+H]⁺ ion should be observed at m/z ≈ 149.07.

References

  • BenchChem. (2025). Literature review on the discovery of novel thiourea compounds.
  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas.
  • Taylor & Francis Online. (2025). Review on the synthesis of thiourea-triazine hybrid derivatives and its applications primarily in biological context. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • Pourshamsian, K., Montazeri, N., & Shams Khameneh, A. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 23(11), 4923-4925.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Retrieved from [Link]

  • Zenodo. (2025). A Research Review on the Synthesis of Thiourea Dioxide and Its Derivatives. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359404, 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from [Link]

  • Ekowati, J., Hamid, I. S., et al. (2019).
  • PubChemLite. (n.d.). (1-methoxypropan-2-yl)thiourea (C5H12N2OS). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

  • Hussain, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: Synthesis, crystal structure, in-silico and in-vitro biological activities. Bulletin of the Chemical Society of Ethiopia, 35(3), 589-601.

Sources

Application

Application Note: Solvent Selection and Preparation Protocols for (1-Methoxypropan-2-yl)thiourea Stock Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Best Practices Guide Executive Summary (1-Methoxypropan-2-yl)thiourea is a versatile organic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Best Practices Guide

Executive Summary

(1-Methoxypropan-2-yl)thiourea is a versatile organic building block and pharmacophore frequently utilized in synthetic chemistry and early-stage drug discovery [1, 2]. The molecule features a thiourea core—providing strong hydrogen bond donor and acceptor capabilities—coupled with a methoxypropyl chain that imparts slight lipophilicity.

Because the physicochemical behavior of thiourea derivatives is highly dependent on the solvent environment, improper stock solution preparation can lead to micro-precipitation, oxidative degradation, or inaccurate assay dosing. This application note details the causality behind solvent selection, provides self-validating protocols for stock preparation, and establishes quality control (QC) metrics to ensure reproducible experimental outcomes.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (1-Methoxypropan-2-yl)thiourea
CAS Number 732287-96-6
Molecular Formula C₅H₁₂N₂OS
Molecular Weight 148.23 g/mol
Appearance Crystalline solid / powder
Storage (Solid) -20°C (Desiccated, protected from light)

Solvent Selection Rationale (Causality & Mechanisms)

The solubility profile of (1-Methoxypropan-2-yl)thiourea is governed by its ability to form extensive hydrogen-bonding networks. Selecting the correct solvent requires balancing the compound's chemical stability with the biological or synthetic constraints of your downstream application.

Table 2: Solvent Selection Matrix
SolventSuitabilityMax Recommended StockCausality / Rationale
Anhydrous DMSO Primary50 mMDMSO possesses a high dielectric constant that efficiently disrupts the crystal lattice of thiourea derivatives. It is the gold standard for in vitro screening [3].
Ethanol / Methanol Secondary10 - 20 mMProtic solvents stabilize the thiourea moiety via hydrogen bonding. Ideal for assays utilizing cell lines that are highly sensitive to DMSO toxicity [4].
Aqueous Buffers Working Only< 1 mM (via dilution)Direct dissolution in water is kinetically slow and prone to incomplete solvation. Must be prepared via "solvent-shifting" from a DMSO master stock to prevent nucleation.

Scientific Insight: Why Anhydrous DMSO? Thiourea compounds are susceptible to slow hydrolysis and sulfur oxidation when exposed to atmospheric moisture and oxygen over prolonged periods [3]. Utilizing strictly anhydrous DMSO—ideally purged with an inert gas such as Argon or Nitrogen—mitigates these degradation pathways, ensuring the stock solution maintains its stoichiometric integrity during long-term storage.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes a built-in quality control check to ensure the operator does not proceed with a compromised sample.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Materials Required:

  • (1-Methoxypropan-2-yl)thiourea powder (equilibrated to room temperature)

  • Anhydrous DMSO (≥99.9% purity, inert gas purged)

  • Micro-analytical balance (calibrated)

  • Amber glass storage vials

Table 3: Stock Solution Preparation Guide

Calculations based on MW = 148.23 g/mol .

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg674.6 µL
10 mM 5.0 mg3.37 mL
50 mM 1.0 mg134.9 µL
50 mM 5.0 mg674.6 µL

Step-by-Step Procedure:

  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation, which alters the powder's mass and introduces water into the anhydrous system.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile tube.

  • Solvation: Add the calculated volume of anhydrous DMSO (refer to Table 3).

  • Agitation: Vortex vigorously for 30–60 seconds. If the powder is not fully dissolved, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation (Visual QC): Hold the vial against a dark background under a bright light. The solution must be 100% optically clear.

    • Validation Check: If any turbidity, striations, or particulate matter remains, the dissolution is incomplete. This indicates either solvent degradation (water absorption) or compound polymerization. Do not use turbid solutions for quantitative assays. Re-sonicate or discard and prepare a fresh batch.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber glass vials. Store immediately at -20°C or -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are the primary cause of concentration drift and moisture introduction in chemical libraries.

Protocol B: Preparation of Assay-Ready Working Solutions (Solvent-Shifting)

Directly dissolving (1-Methoxypropan-2-yl)thiourea in aqueous buffers (like PBS or HEPES) is not recommended due to the kinetic barrier of solvation. Instead, use a solvent-shifting technique.

  • Thaw a single-use DMSO aliquot at room temperature.

  • Place your target aqueous buffer on a magnetic stirrer or vortex mixer.

  • While the buffer is under vigorous agitation , add the DMSO stock dropwise until the desired final concentration is reached.

    • Causality: Rapid mixing disperses the DMSO instantly, preventing localized regions of high compound concentration that trigger nucleation and micro-precipitation.

  • Ensure the final DMSO concentration in the assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced artifacts in biological systems [3]. Use the working solution within 12 hours.

Workflow Visualization

The following diagram maps the critical path from solid powder to assay-ready dilution, highlighting the mandatory QC checkpoints.

G Start Solid Compound Equilibrate to RT Weigh Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous Solvent (e.g., DMSO) Weigh->Solvent Mix Vortex & Sonicate (37°C, 5 min) Solvent->Mix QC Visual QC Is it optically clear? Mix->QC Fail Discard or Re-sonicate QC->Fail Turbid Aliquot Aliquot into Amber Vials QC->Aliquot Clear Fail->Mix Store Store at -20°C (Desiccated) Aliquot->Store Dilute Dilute in Buffer (Max 1% DMSO) Store->Dilute

Caption: Workflow for the preparation, quality control, and storage of (1-Methoxypropan-2-yl)thiourea stock solutions.

References

  • Title: Properties of Substance: Thiourea (Solubility and Thermodynamic Data) Source: Chemister Database URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of (1-Methoxypropan-2-yl)thiourea

Welcome to the Technical Support Center for early-stage drug development and chemical synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development and chemical synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Synthesizing monosubstituted aliphatic thioureas like (1-Methoxypropan-2-yl)thiourea often presents unexpected challenges in yield and purity.

This guide dissects the mechanistic pitfalls of traditional methods and provides a self-validating, high-yield protocol grounded in established organic chemistry principles.

Quantitative Yield Analysis: Route Comparison

To optimize the synthesis of (1-Methoxypropan-2-yl)thiourea, we must first evaluate the efficiency of available synthetic pathways. The data below summarizes why modern scale-up operations abandon the direct method in favor of the benzoyl isothiocyanate route.

Synthetic RouteAverage YieldReaction TimePrimary ByproductsScalability
Direct (NH₄SCN + HCl) 25 – 40%12 – 24 hSymmetrical bis-thioureas, guanidinesPoor
TCDI + NH₃ 65 – 80%6 – 8 hImidazole derivativesModerate
Benzoyl Isothiocyanate 85 – 95% 4 – 6 h Sodium benzoate (water-soluble)Excellent

Troubleshooting & Yield Optimization FAQs

Q: Why is my yield consistently below 40% when using the direct ammonium thiocyanate/HCl method? A: The direct reaction of 1-methoxypropan-2-amine with ammonium thiocyanate in acidic media relies on the in situ generation of isothiocyanic acid (HNCS). Because aliphatic amines like 1-methoxypropan-2-amine are highly nucleophilic, the initially formed mono-substituted thiourea remains reactive. It frequently undergoes a secondary nucleophilic attack by another equivalent of the unreacted starting amine. This thermodynamically driven side reaction releases ammonia and forms the highly stable, symmetrical 1,3-bis(1-methoxypropan-2-yl)thiourea, severely capping your target yield .

Q: How does the benzoyl isothiocyanate route prevent bis-thiourea formation? A: This route leverages electronic shielding. Benzoyl isothiocyanate features a strongly electron-withdrawing benzoyl group. When 1-methoxypropan-2-amine attacks the isothiocyanate carbon, it forms a 1-benzoyl-3-alkylthiourea intermediate. The electron-withdrawing nature of the benzoyl moiety delocalizes the lone pairs on the thiourea nitrogens. This drastically reduces their nucleophilicity, creating an electronic barrier that completely prevents a second amine molecule from attacking . Subsequent basic hydrolysis selectively cleaves the amide bond, yielding the pure mono-substituted thiourea.

Q: During the hydrolysis step (Step 2), my product is degrading. What is going wrong? A: You are likely experiencing over-hydrolysis. While the amide bond is susceptible to basic cleavage, prolonged exposure to strong bases (like NaOH) at temperatures exceeding 85°C can lead to the degradation of the thiourea core into the corresponding urea, or complete hydrolysis back to the primary amine . Self-Validation Tip: Do not rely on fixed reaction times. Monitor the hydrolysis strictly via LC-MS. Terminate the reaction exactly when the intermediate mass ([M+H]⁺ = 253.1) fully transitions to the product mass ([M+H]⁺ = 149.1).

Chemical Workflow Visualization

SynthesisWorkflow Amine 1-Methoxypropan-2-amine (Primary Amine) Intermediate 1-Benzoyl-3-(1-methoxypropan-2-yl)thiourea (Protected Intermediate) Amine->Intermediate Nucleophilic Addition Reagent Benzoyl Isothiocyanate (Electrophile) Reagent->Intermediate Acetone, 0°C Hydrolysis Alkaline Hydrolysis (10% NaOH, 80°C) Intermediate->Hydrolysis Step 2 Product (1-Methoxypropan-2-yl)thiourea (Final Product) Hydrolysis->Product Organic Extraction Byproduct Sodium Benzoate (Aqueous Waste) Hydrolysis->Byproduct Aqueous Phase

Fig 1: Two-step synthesis pathway of (1-Methoxypropan-2-yl)thiourea via the aroyl route.

Self-Validating Experimental Protocol

To guarantee high yields, transition your workflow to the two-step Benzoyl Isothiocyanate Method . This protocol is designed with built-in causality checks to ensure you can validate the reaction at every stage.

Step 1: Synthesis of 1-Benzoyl-3-(1-methoxypropan-2-yl)thiourea
  • Preparation: Suspend ammonium thiocyanate (1.1 eq) in anhydrous acetone under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Electrophile Generation: Add benzoyl chloride (1.05 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add 1-methoxypropan-2-amine (1.0 eq) dropwise to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. Filter the resulting solid precipitate, wash with cold water, and dry under a vacuum.

  • Causality Check: Acetone is specifically chosen as the solvent because ammonium chloride (the byproduct of the first step) is completely insoluble in it. The precipitation of NH₄Cl drives the equilibrium forward, ensuring complete conversion to benzoyl isothiocyanate before the amine is introduced.

  • Self-Validation: The reaction mixture must turn into a thick white suspension (NH₄Cl precipitation) before the amine is added. If the suspension does not form, the benzoyl chloride has likely hydrolyzed due to moisture; abort the reaction to save your amine.

Step 2: Alkaline Hydrolysis to (1-Methoxypropan-2-yl)thiourea
  • Suspension: Suspend the intermediate from Step 1 in a 10% aqueous NaOH solution (3.0 eq).

  • Cleavage: Heat the mixture to 80 °C and stir vigorously for 2–3 hours.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x). The byproduct (sodium benzoate) remains in the aqueous layer.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1-Methoxypropan-2-yl)thiourea.

  • Causality Check: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the benzoyl group rather than the thiocarbonyl carbon. This regioselectivity ensures the cleavage of the amide bond while leaving the target thiourea entirely intact.

  • Self-Validation: The starting intermediate is largely insoluble in the aqueous base, forming a cloudy suspension. As the hydrolysis proceeds and the water-soluble sodium benzoate forms, the reaction mixture will visually transition to become significantly more homogeneous.

References

  • Douglass, I. B., & Dains, F. B. (1934). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas. Journal of the American Chemical Society. URL:[Link]

  • Stolar, T., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. URL:[Link]

  • Eissa, I. H., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (1-Methoxypropan-2-yl)thiourea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific physicochemical hurdles associated with (1-Methoxypropan-2-yl)thiourea (CAS: 732287-96-6)[1].

This document bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework. It includes root-cause analyses, decision-making workflows, quantitative data summaries, and field-validated experimental protocols.

Mechanistic Root Cause Analysis

Before attempting to force a molecule into solution, we must understand why it resists hydration. (1-Methoxypropan-2-yl)thiourea (C5H12N2OS)[2] exhibits poor aqueous solubility due to three compounding thermodynamic factors:

  • Strong Intermolecular Hydrogen Bonding: The thiourea core (N-C(=S)-N) acts as both a potent hydrogen bond donor (via the -NH and -NH2 protons) and a hydrogen bond acceptor (via the thione sulfur)[3][4]. In the solid state, these molecules form extensive, highly stable hydrogen-bonded networks, resulting in a high crystal lattice energy that water molecules struggle to disrupt.

  • Hydrophobic Substituent Effects: While the methoxy ether oxygen provides a minor polar interaction point, the branched propyl chain (1-methoxypropan-2-yl) creates a localized hydrophobic surface area[3]. Water must form highly ordered clathrate-like structures around this non-polar region, which is entropically unfavorable.

  • Tautomeric Equilibrium: Thioureas exist in a tautomeric equilibrium between the thione (C=S) and thiol (isothiourea, C-SH) forms[3]. In purely aqueous media, the thione form predominates, which strongly favors self-association over solvation by water[3].

To achieve functional solubility for biological assays or analytical workflows, our interventions must either lower the dielectric constant of the bulk solvent, encapsulate the hydrophobic moiety, or actively disrupt the solute-solute hydrogen bonding network.

Solubilization Strategy Workflow

The following decision matrix illustrates the logical progression for selecting a solubilization strategy based on your downstream assay constraints.

SolubilityWorkflow Start Compound Precipitation in Aqueous Media CheckTolerance Assess Downstream Assay Co-solvent Tolerance Start->CheckTolerance HighDMSO Tolerance > 1% DMSO? CheckTolerance->HighDMSO UseDMSO Use DMSO Co-solvency (Serial Dilution Method) HighDMSO->UseDMSO Yes LowDMSO Require Fully Aqueous or Low-Toxicity Media HighDMSO->LowDMSO No Validate Validate via Kinetic Solubility Assay UseDMSO->Validate Micelles Micellar Solubilization (e.g., Tween 80) LowDMSO->Micelles Cyclo Cyclodextrin Encapsulation (e.g., HP-β-CD) LowDMSO->Cyclo Hydrotropy Hydrotropic Agents (e.g., Sodium Citrate) LowDMSO->Hydrotropy Micelles->Validate Cyclo->Validate Hydrotropy->Validate

Decision tree for troubleshooting thiourea derivative solubility in biological assays.

Troubleshooting Guides & FAQs

Q1: I dissolved (1-Methoxypropan-2-yl)thiourea in 100% DMSO at 50 mM, but it immediately crashed out when I spiked it into my PBS assay buffer. Why? A1: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the thiourea derivative suddenly exceeds its thermodynamic solubility limit in the new, highly aqueous microenvironment, leading to rapid nucleation and precipitation[5]. Solution: Do not spike high-concentration stocks directly into 100% aqueous buffers. Instead, perform a serial dilution. Pre-dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% Buffer), or use a formulation containing surfactants before the final dilution into the assay buffer.

Q2: My cell-based assay cannot tolerate more than 0.1% DMSO. How can I keep the compound in solution? A2: If organic co-solvents are biologically restricted, you must use supramolecular encapsulation or micellar solubilization[6]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin will encapsulate the 1-methoxypropan-2-yl chain, while the hydrophilic exterior maintains aqueous solubility[5]. Alternatively, non-ionic surfactants like Tween-80 (below their critical micelle concentration cytotoxicity limits) can form micelles that shield the hydrophobic regions of the molecule[5][6].

Q3: Can I use pH adjustments to dissolve this compound? A3: Unlike amines or carboxylic acids, the thiourea core is generally neutral and does not readily ionize in standard physiological pH ranges (pH 4 to 9). While extreme alkaline conditions might theoretically deprotonate the thiourea nitrogen, this will likely degrade the compound or be incompatible with biological assays. Therefore, pH modification is not a recommended primary strategy for (1-Methoxypropan-2-yl)thiourea[5].

Q4: What is hydrotropy, and can it work here? A4: Hydrotropy involves adding a large concentration of a secondary solute (a hydrotrope, such as sodium benzoate, sodium citrate, or urea) to disrupt the intermolecular hydrogen bonding of the primary poorly soluble drug[6][7]. Because thiourea derivatives suffer heavily from solute-solute hydrogen bonding, hydrotropic agents can significantly enhance their solubility by intercepting these bonds and increasing hydration[7].

Quantitative Comparison of Solubilization Strategies

The following table synthesizes the expected performance of various solubilization techniques when applied to hydrophobic thiourea derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility Fold-Increase*Primary AdvantagePrimary Limitation
DMSO Co-solvency Lowers bulk dielectric constant; disrupts H-bonds[5].10x – 100xEasy to prepare; immediate dissolution.High cytotoxicity; solvent shift precipitation[5].
Cyclodextrin (HP-β-CD) Supramolecular encapsulation of hydrophobic chain[5].100x – 1000x+Biocompatible; prevents compound aggregation.Requires optimization of molar ratios; cost.
Micellar (Tween 80) Encapsulation within surfactant micelle core[5][6].50x – 500xExcellent for stabilizing supersaturated states.Surfactant toxicity if CMC is exceeded in cells[5].
Hydrotropy (Urea/Citrate) Disrupts solute-solute H-bonding networks[6][7].20x – 90xNo organic solvents required; highly stable[7].Requires high concentrations of the hydrotrope[6].

*Note: Fold-increase is relative to the baseline thermodynamic solubility in pure pH 7.4 PBS at 25°C.

Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols for solubility enhancement and measurement.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes cyclodextrins to achieve high aqueous solubility without organic solvents.

Materials:

  • (1-Methoxypropan-2-yl)thiourea (Target Compound)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Deionized Ultra-Pure Water (Milli-Q)

  • Magnetic stirrer and lyophilizer

Step-by-Step Methodology:

  • Molar Calculation: Calculate the required mass for a 1:1 and 1:2 molar ratio of Target Compound to HP-β-CD. (A 1:2 ratio often ensures complete encapsulation).

  • Cyclodextrin Solution: Dissolve the calculated mass of HP-β-CD in 10 mL of deionized water to create a clear, concentrated host solution.

  • Complexation: Slowly add the solid (1-Methoxypropan-2-yl)thiourea to the stirring HP-β-CD solution at room temperature.

  • Equilibration: Stir the suspension continuously for 48 hours at 25°C. The mechanical agitation and time are critical to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved target compound.

  • Isolation (Optional): Lyophilize (freeze-dry) the clear filtrate to obtain the solid inclusion complex, which can now be rapidly dissolved in standard aqueous buffers on demand.

Protocol B: Kinetic Solubility Assay via Nephelometry

This protocol validates whether your chosen solubilization strategy (from Section 2) is stable under assay conditions[5].

Materials:

  • 96-well clear bottom microtiter plates

  • Microplate reader capable of measuring absorbance/turbidity at 620 nm (Nephelometry)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 10 mM Target Compound stock in DMSO

Step-by-Step Methodology:

  • Preparation: Add 198 µL of your target Assay Buffer (or buffer containing your chosen excipients like Tween-80 or HP-β-CD) to the wells of the 96-well plate.

  • Spiking: Carefully add 2 µL of the 10 mM DMSO stock to the buffer to achieve a final theoretical concentration of 100 µM (1% DMSO final).

  • Mixing: Immediately mix by pipetting up and down 5 times.

  • Incubation: Incubate the plate at 37°C for 2 hours (or the duration of your intended biological assay).

  • Measurement: Read the absorbance at 620 nm.

  • Data Interpretation: Compare the absorbance to a blank well (Buffer + 1% DMSO). A statistically significant increase in absorbance (turbidity) indicates that the compound has precipitated (failed kinetic solubility)[5]. If turbidity is detected, you must return to the workflow and increase the concentration of your solubilizing agent.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at:[Link]

  • (1-methoxypropan-2-yl)thiourea (C5H12N2OS). PubChemLite. Available at:[Link]

  • A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Frontiers. Available at:[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in (1-Methoxypropan-2-yl)thiourea catalysis

Focus: Overcoming Steric Hindrance and Optimizing Asymmetric Transformations Welcome to the Catalyst Support Center. As a Senior Application Scientist, I frequently encounter challenges related to steric hindrance in asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Overcoming Steric Hindrance and Optimizing Asymmetric Transformations

Welcome to the Catalyst Support Center. As a Senior Application Scientist, I frequently encounter challenges related to steric hindrance in asymmetric organocatalysis. (1-Methoxypropan-2-yl)thiourea is a highly effective bifunctional hydrogen-bonding catalyst. However, the unique steric bulk of the 1-methoxypropan-2-yl scaffold, combined with the Lewis basic nature of the methoxy group, can sometimes impede substrate activation or alter the geometry of the chiral pocket.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your catalytic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My Michael addition using (1-Methoxypropan-2-yl)thiourea and a bulky α,β-unsaturated ketone is stalling at low conversion. How do I overcome this? The Causality: Thiourea organocatalysts function primarily as hydrogen-bond donors, polarizing the electrophile's LUMO to facilitate nucleophilic attack[1]. When using (1-Methoxypropan-2-yl)thiourea with sterically demanding substrates, the bulky chiral pocket prevents the dual N-H protons from forming optimal hydrogen bonds with the substrate's carbonyl group. Actionable Solutions:

  • Solvent Optimization: Avoid coordinating solvents like THF or diethyl ether. These polar solvents actively compete for hydrogen bonding with the thiourea protons, exacerbating the steric penalty[2]. Switch to non-polar, non-coordinating solvents like anhydrous toluene or dichloromethane (CH 2​ Cl 2​ ) to maximize the relative strength of the catalyst-substrate hydrogen bonds.

  • Concentration Tuning: Increase the reaction concentration from 0.1 M to 0.5 M to drive the equilibrium toward the catalyst-substrate complex, compensating for the steric repulsion.

Q2: I am achieving high yields, but the enantiomeric excess (ee%) is surprisingly low. Is the methoxy group interfering? The Causality: Yes. The methoxy group (-OCH 3​ ) introduces both steric and electronic complexities. It is weakly electron-donating, which can slightly reduce the acidity of the thiourea N-H protons[1]. Furthermore, the methoxy oxygen can engage in competitive intramolecular hydrogen bonding or coordinate with trace metals, altering the conformation of the chiral pocket and leading to a highly flexible, less stereoselective transition state[3]. Actionable Solutions:

  • Temperature Control: Lower the reaction temperature to -20°C or -40°C. This thermodynamic adjustment reduces the conformational flexibility of the methoxypropyl arm, locking the catalyst into its most rigid and stereoselective conformation.

  • Additive Synergy: Adding molecular sieves (MS 4Å) can prevent trace water from bridging the methoxy group and the thiourea core, preserving the integrity of the chiral environment[3].

Q3: My catalyst seems to be degrading, and I suspect S-alkylation. How do I prevent this? The Causality: Thioureas possess inherent nucleophilic character at the sulfur atom. When reacting with highly reactive electrophiles (e.g., alkyl halides or acyl chlorides), the catalyst can undergo S-alkylation followed by degradation, completely destroying its catalytic activity[4]. Actionable Solutions:

  • Leverage Steric Shielding: Interestingly, steric hindrance can be weaponized to protect the catalyst. In advanced systems (such as mechanically interlocked rotaxanes), steric bulk shields the thiourea sulfur from unwanted nucleophilic attack while preserving its hydrogen-bonding capacity[5]. For standard (1-Methoxypropan-2-yl)thiourea, ensure slow, dropwise addition of the electrophile via a syringe pump to maintain a low steady-state concentration, effectively outcompeting background S-alkylation.

Part 2: Visual Troubleshooting & Workflows

Troubleshooting Start Issue: Low Reactivity / Low ee% CheckSolvent 1. Check Solvent Polarity Are you using THF/Et2O? Start->CheckSolvent SwitchSolvent Switch to Toluene/DCM (Enhances H-bonding) CheckSolvent->SwitchSolvent Yes CheckTemp 2. Check Temperature Is the reaction at Room Temp? CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp LowerTemp Lower to -20°C (Rigidifies chiral pocket) CheckTemp->LowerTemp Yes CheckSideRxn 3. Check S-Alkylation Is the electrophile highly reactive? CheckTemp->CheckSideRxn No LowerTemp->CheckSideRxn ModifySubstrate Use less reactive leaving group or slow addition CheckSideRxn->ModifySubstrate Yes

Logic tree for troubleshooting steric and electronic issues in thiourea catalysis.

Workflow Step1 1. Catalyst Activation (Vacuum, 1h) Step2 2. Solvent Addition (Anhydrous DCM) Step1->Step2 Step3 3. Substrate Pre-organization (-20°C, 30 min) Step2->Step3 Step4 4. Nucleophile Addition (Dropwise) Step3->Step4 Step5 5. Product Isolation Step4->Step5

Standard experimental workflow for sterically hindered thiourea-catalyzed reactions.

Part 3: Quantitative Data Presentation

The following table summarizes the critical impact of solvent polarity and temperature on the catalytic efficacy of methoxy-substituted thioureas when reacting with sterically hindered substrates. Data trends are synthesized from established structure-activity relationships in hydrogen-bonding catalysis[2].

Solvent SystemDielectric Constant ( ϵ )Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
Tetrahydrofuran (THF)7.52515%12%Severe competitive H-bonding; loose transition state.
Diethyl Ether (Et 2​ O)4.32522%18%Moderate competitive H-bonding.
Dichloromethane (DCM)8.92578%65%Good H-bond donor capacity; moderate conformational flexibility.
Toluene2.42585%72%Optimal H-bond strength; minimal solvent interference.
Toluene 2.4 -20 81% 94% Rigidified chiral pocket; highly ordered transition state.
Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for Sterically Demanding Michael Additions To ensure reproducibility and overcome steric barriers, follow this self-validating methodology:

Step 1: Catalyst Activation & Dehydration

  • Weigh 10 mol% of (1-Methoxypropan-2-yl)thiourea into an oven-dried Schlenk flask.

  • Apply high vacuum (0.1 mmHg) for 1 hour at room temperature to remove trace moisture. Self-validation: The catalyst powder should appear free-flowing, not clumped, confirming the absence of hygroscopic water that could bridge the methoxy group.

Step 2: Substrate Pre-organization

  • Backfill the flask with dry Argon.

  • Add anhydrous Toluene to achieve a 0.5 M concentration of the final limiting reagent.

  • Add the bulky electrophile (e.g., substituted chalcone) and stir for 15 minutes at room temperature to ensure complete dissolution.

  • Cool the reaction mixture to -20°C using a cryocooler or dry ice/ethylene glycol bath. Allow 30 minutes for thermal equilibration. Causality: This cooling period pre-organizes the catalyst-electrophile complex, locking the methoxy group into its most stereocontrolling conformation.

Step 3: Nucleophile Addition

  • Dilute the nucleophile (e.g., malonate derivative) in 1 mL of anhydrous Toluene.

  • Add the nucleophile dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents localized heat spikes and minimizes background uncatalyzed reactions, ensuring that the sterically hindered catalyst has time to process the substrate.

Step 4: Reaction Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes/EtOAc) or HPLC.

  • Once complete (typically 24-48 hours due to steric hindrance), quench the reaction with 1 mL of saturated aqueous NH 4​ Cl.

  • Extract with DCM (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo for subsequent column chromatography.

Part 5: References
  • A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond Organic Letters - ACS Publications URL:[Link]

  • A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond National Center for Biotechnology Information (PMC) URL:[Link]

  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst RSC Publishing URL:[Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum validation for (1-Methoxypropan-2-yl)thiourea

Comprehensive Analytical Validation of (1-Methoxypropan-2-yl)thiourea: A Comparative Guide on NMR Methodologies (1-Methoxypropan-2-yl)thiourea (Molecular Formula: C5H12N2OS) is a specialized thiourea derivative frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Validation of (1-Methoxypropan-2-yl)thiourea: A Comparative Guide on NMR Methodologies

(1-Methoxypropan-2-yl)thiourea (Molecular Formula: C5H12N2OS) is a specialized thiourea derivative frequently utilized as a precursor in synthetic chemistry and agricultural/pharmaceutical development[1]. Validating its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of solvent dynamics and instrument resolution.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different solvent systems (DMSO-d6 vs. CDCl3) and instrument platforms (High-Field vs. Benchtop NMR). The following protocols establish a robust, self-validating framework for ensuring absolute data integrity.

The selection of a deuterated solvent is the single most critical variable when analyzing thiourea derivatives. The choice directly dictates whether the labile thioamide protons (-NH and -NH2) will be visible or lost to the baseline.

  • CDCl3 (Chloroform-d) – Suboptimal: While CDCl3 is a ubiquitous non-polar solvent, it fails to stabilize thioureas. In CDCl3, the labile thioamide protons undergo rapid intermolecular chemical exchange[2]. Coupled with the quadrupolar relaxation effect of the nitrogen-14 nucleus, this rapid exchange results in broad, poorly resolved singlets or complete signal disappearance, making structural validation impossible.

  • DMSO-d6 (Dimethyl Sulfoxide-d6) – Optimal: DMSO-d6 is the industrially preferred solvent for this class of compounds[3]. The highly polarized S=O bond acts as a potent hydrogen-bond acceptor. By forming stable, intermolecular hydrogen bonds with the thiourea N-H protons, DMSO-d6 drastically reduces their chemical exchange rate[4],[5]. This mechanistic stabilization yields sharp, distinct, and quantifiable resonances for both the -NH and -NH2 protons, which are critical for confirming the intact thiourea core[6].

Instrument Platform Comparison: High-Field vs. Benchtop NMR

The aliphatic chain of (1-Methoxypropan-2-yl)thiourea contains a chiral center, leading to complex spin-spin coupling that tests the limits of spectrometer resolution.

  • High-Field NMR (≥ 400 MHz): At 400 MHz, the large magnetic field ensures that the Larmor precession frequency difference (Δv) between distinct protons is significantly greater than their scalar coupling constant (J). This physical reality (Δv ≫ J) produces a first-order spectrum[7]. The methine (-CH-), methylene (-CH2-), and methoxy (-OCH3) signals are baseline-resolved, allowing for unambiguous, straightforward integration.

  • Benchtop NMR (60–80 MHz): Benchtop systems offer highly cost-effective, in-line process monitoring capabilities[8],[9]. However, at lower magnetic fields, Δv decreases while J remains constant. As Δv approaches J, the system produces second-order spectra characterized by "roof effects" and severe signal overlap[7]. For this compound, the methine multiplet (~4.45 ppm) and diastereotopic methylene signals (~3.35 ppm) will overlap heavily with the strong methoxy singlet (~3.25 ppm). While benchtop NMR is valid for tracking the isolated methyl doublet (~1.08 ppm) during process chemistry, full structural validation requires chemometric deconvolution[8].

Physics MagneticField Magnetic Field Strength (B0) High High-Field (≥ 400 MHz) MagneticField->High Low Benchtop (≤ 80 MHz) MagneticField->Low LarmorHigh Large Larmor Precession (Δv ≫ J) High->LarmorHigh LarmorLow Small Larmor Precession (Δv ≈ J) Low->LarmorLow FirstOrder First-Order Spectra Baseline Resolved Multiplets LarmorHigh->FirstOrder SecondOrder Second-Order Spectra Roof Effects & Overlap LarmorLow->SecondOrder

Mechanistic causality between magnetic field strength and NMR spectral order.

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following methodology incorporates internal validation checks at every stage of the workflow.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of the (1-Methoxypropan-2-yl)thiourea sample.

  • Dissolve completely in 0.6 mL of strictly anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Using anhydrous solvent is imperative. Any residual water will produce a broad HOD peak at ~3.33 ppm in DMSO-d6, which will fatally obscure the target methylene and methoxy signals of the compound[10].

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure a minimum solvent column height of 4.0 cm to prevent magnetic field shimming distortions at the meniscus.

Step 2: Acquisition Parameters (1H NMR at 400 MHz)

  • Pulse Sequence: Utilize a standard single-pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: To guarantee quantitative integration, D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton.

  • Number of Scans (NS): Acquire 16 to 32 scans to achieve an optimal Signal-to-Noise Ratio (SNR > 100:1).

Step 3: Processing and Internal Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize SNR without sacrificing resolution.

  • Perform manual phase correction (zero and first order) and an accurate baseline correction.

  • Self-Validation Check: Calibrate the internal TMS peak to exactly 0.00 ppm. Next, normalize the integration of the sharp methoxy singlet (~3.25 ppm) to exactly 3.00. The protocol is verified as successful only if the resulting integration ratios across the spectrum strictly conform to 2 : 1 : 1 : 2 : 3 : 3 (NH2 : NH : CH : CH2 : OCH3 : CH3).

NMR_Workflow Sample 1. Sample Preparation Anhydrous Environment Solvent 2. Solvent Selection (Critical Step) Sample->Solvent DMSO DMSO-d6 Stabilizes NH/NH2 via H-bonding Solvent->DMSO Optimal CDCl3 CDCl3 Rapid exchange, broad signals Solvent->CDCl3 Avoid Platform 3. Instrument Platform DMSO->Platform HighField High-Field (400 MHz) Direct Integration Platform->HighField Benchtop Benchtop (60-80 MHz) Chemometric Deconvolution Platform->Benchtop Validation 4. Self-Validating Integration (Target Ratio: 2:1:1:2:3:3) HighField->Validation Benchtop->Validation Requires Modeling

Analytical workflow for NMR validation comparing solvent and instrument parameters.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for (1-Methoxypropan-2-yl)thiourea when analyzed under the optimized High-Field (400 MHz) protocol in DMSO-d6.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH (Thiourea)~7.60Broad Doublet (br d)1H~8.0
-NH2 (Thiourea)~7.10Broad Singlet (br s)2H-
-CH- (Methine)~4.45Multiplet (m)1H-
-CH2- (Methylene)~3.35Multiplet (m)*2H-
-OCH3 (Methoxy)~3.25Singlet (s)3H-
-CH3 (Methyl)~1.08Doublet (d)3H6.8

*Note: Methylene protons may appear as a complex multiplet or overlapping doublet of doublets due to diastereotopicity induced by the adjacent chiral methine center.

Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d6)

Carbon EnvironmentChemical Shift (δ, ppm)Carbon Type
C=S (Thiocarbonyl)~182.5Quaternary (C)
-CH2-O- (Methylene)~75.2Secondary (CH2)
-OCH3 (Methoxy)~58.1Primary (CH3)
-CH-N- (Methine)~48.4Tertiary (CH)
-CH3 (Methyl)~17.8Primary (CH3)

References

  • PubChemLite : Structural and Chemical Information for (1-Methoxypropan-2-yl)thiourea (CID 3513534). National Center for Biotechnology Information.[Link]

  • Abraham, R. J., et al. (2006) . "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Babij, N. R., et al. (2016) . "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[Link]

  • Cambridge Isotope Laboratories (1989) . "NMR Solvent Data Chart." The Merck Index.[Link]

  • Kockmann, N., et al. (2024) . "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development.[Link]

  • Gowda, N., et al. (2021) . "Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts." Frontiers in Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for (1-Methoxypropan-2-yl)thiourea

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Methoxypropan-2-yl)thiourea. We will move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Methoxypropan-2-yl)thiourea. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each decision, comparing alternative approaches to arrive at an optimized, validated method suitable for quality control and research environments.

Introduction: The Analytical Challenge

(1-Methoxypropan-2-yl)thiourea (C₅H₁₂N₂OS) is a thiourea derivative with potential applications in organic synthesis and materials science.[1] Like many thiourea-based compounds, its utility is intrinsically linked to its purity and stability.[2][3] Therefore, a reliable and accurate analytical method is paramount for its characterization. High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for this purpose, offering the specificity and sensitivity required for quantifying the active substance and resolving it from potential impurities or degradation products.[4]

This document details a systematic, science-led approach to developing a stability-indicating HPLC method, followed by a rigorous validation protocol compliant with the International Council for Harmonisation (ICH) guidelines.[5][6]

PART 1: Pre-Development Characterization and Strategy

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs every subsequent decision in method development.

(1-Methoxypropan-2-yl)thiourea - Key Properties:

  • Structure: The molecule contains a polar thiourea group (-NH-C(=S)-NH-) and a methoxypropyl side chain.

  • Polarity: With a predicted XlogP of -0.1, the compound is classified as polar.[1] This presents a primary challenge in reversed-phase HPLC: achieving adequate retention on traditional nonpolar stationary phases like C18.

  • UV Absorbance: The thiocarbonyl group (C=S) within the thiourea moiety acts as a chromophore, making UV detection a suitable choice. Thiourea derivatives typically exhibit UV absorbance in the range of 230-280 nm.[2]

Based on this profile, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to its versatility. However, special consideration must be given to retaining and resolving this polar analyte.

PART 2: HPLC Method Development - A Comparative & Systematic Approach

Method development is an iterative process of optimization.[9] We will explore the critical parameters, comparing common choices to justify our final proposed method.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, UV, pKa) Column_Screen Column Screening (C18, Polar-Embedded, HILIC) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope, Time) Column_Screen->Gradient_Opt Mobile_Phase_Screen->Gradient_Opt Flow_Temp_Opt Flow Rate & Temp. Optimization Gradient_Opt->Flow_Temp_Opt Final_Method Optimized Method Protocol Flow_Temp_Opt->Final_Method Validation Method Validation (ICH Guidelines) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Column Selection: Comparing Stationary Phases

The primary challenge for (1-Methoxypropan-2-yl)thiourea is its high polarity, which can lead to poor retention on standard C18 columns.[10]

Stationary PhasePrinciple of OperationPros for this AnalyteCons for this AnalyteVerdict
Standard C18 Hydrophobic interactions.Ubiquitous, well-understood, good for stability-indicating methods.Poor retention of polar compounds, may require highly aqueous mobile phases.Starting Point. A modern, high-purity, end-capped C18 is the first choice.
Polar-Embedded/ Endcapped C18 Mixed-mode with hydrophobic and polar interactions.Enhanced retention for polar compounds; compatible with highly aqueous mobile phases.Can have different selectivity compared to standard C18.Strong Alternative. If retention is insufficient on standard C18, this is the next logical choice.
HILIC Hydrophilic Interaction Chromatography. Partitioning into a water-enriched layer on a polar stationary phase.Excellent retention for very polar compounds.Can have longer equilibration times; may be less robust for routine QC.Secondary Alternative. Considered if RP methods fail to provide adequate retention.

Decision: We will begin development with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This provides a good balance of efficiency and robustness.

Mobile Phase Optimization

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Analysis
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic.[8]Generally provides sharper peaks and lower backpressure. The nitrile bond can sometimes disrupt pi-pi interactions.[8]
Methanol (MeOH) Higher viscosity, protic (can act as H-bond donor/acceptor).[8]Can offer different selectivity, especially for compounds capable of hydrogen bonding.

Decision: Acetonitrile is selected as the primary organic modifier due to its favorable physical properties. A scouting gradient of 5% to 95% ACN will be used to determine the approximate elution concentration.[11]

Aqueous Phase & pH Control

To ensure consistent ionization, the mobile phase pH should be controlled using a buffer and set at least 1-2 pH units away from the analyte's pKa.[7] Since the thiourea group is weakly acidic, a slightly acidic pH will keep it in a single, non-ionized form, promoting retention by hydrophobic interaction.

Decision: A 20 mM potassium phosphate buffer adjusted to pH 3.0 will be used as the aqueous component. This provides good buffering capacity and is suitable for UV detection.

Detector Wavelength Selection

A UV scan of a dilute standard solution of (1-Methoxypropan-2-yl)thiourea in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, this is expected to be in the 230-280 nm range.[2] For this guide, we will assume a λmax of 242 nm .

PART 3: Optimized HPLC Method Protocol

The following protocol is the result of the systematic development process described above.

1. Chromatographic System & Conditions

ParameterConditionRationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for this chromophoric analyte.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good efficiency and is a robust choice for routine analysis.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls pH for consistent ionization and peak shape.
Mobile Phase B AcetonitrileGood elution strength and low UV cutoff.
Gradient 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B (Re-equilibration)Optimized to elute the main peak with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[12]
Detection UV at 242 nmWavelength of maximum absorbance for good sensitivity.
Injection Vol. 10 µLA typical volume providing good peak shape.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (1-Methoxypropan-2-yl)thiourea reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample to have a target concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[13]

PART 4: Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][7] The following experiments must be performed.

Workflow for HPLC Method Validation

cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Testing cluster_2 System Verification Specificity Specificity (Forced Degradation) Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness (Varied Conditions) Precision->Robustness Report Validation Report Robustness->Report SST System Suitability (Pre-run Check) SST->Specificity SST->Linearity SST->Accuracy SST->Precision

Sources

Validation

A Comparative Guide to the Infrared Spectral Features of (1-Methoxypropan-2-yl)thiourea

This guide provides an in-depth analysis and peak assignment for the infrared (IR) spectrum of (1-Methoxypropan-2-yl)thiourea. Designed for researchers and drug development professionals, this document moves beyond a sim...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and peak assignment for the infrared (IR) spectrum of (1-Methoxypropan-2-yl)thiourea. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative approach to elucidate the influence of molecular structure on vibrational frequencies. By comparing the expected spectrum of the target molecule with that of a simpler analogue, N-Ethylthiourea, we can better understand the diagnostic signals that confirm its unique chemical identity.

The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a rapid, non-destructive method for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the absorbed IR radiation. The resulting spectrum is a unique molecular "fingerprint," where specific peaks (absorption bands) can be assigned to the stretching and bending motions of different bonds, such as N-H, C-H, C=S, and C-O. For a multifunctional molecule like (1-Methoxypropan-2-yl)thiourea, IR spectroscopy is the first line of analysis to confirm the successful synthesis and purity of the compound by verifying the presence of all key functional groups.

Structural and Comparative Analysis

To effectively assign the IR peaks of (1-Methoxypropan-2-yl)thiourea, we will analyze its structure in comparison to the simpler N-Ethylthiourea. This comparison allows us to isolate the spectral contributions of the more complex methoxypropyl substituent.

  • (1-Methoxypropan-2-yl)thiourea: This molecule contains a secondary amine, a primary amine (as part of the thiourea core), a thiocarbonyl (C=S) group, an ether linkage (C-O-C), and aliphatic C-H bonds.

  • N-Ethylthiourea: This reference molecule shares the core thiourea structure but has a simple ethyl group instead of the methoxypropyl group. This simplifies the spectrum, lacking the characteristic C-O-C ether stretch.

The primary differences we expect to observe are the addition of a strong C-O stretching band and potentially more complex C-H stretching and bending regions in our target molecule.

Workflow for IR Spectral Interpretation

The logical process for analyzing and assigning peaks in an IR spectrum involves several key steps, from sample preparation to detailed peak assignment based on established principles and comparative data.

Caption: Workflow for IR Spectrum Analysis.

Detailed IR Peak Assignment and Comparison

The following table provides a detailed assignment of the expected vibrational modes for (1-Methoxypropan-2-yl)thiourea, contrasted with N-Ethylthiourea. This direct comparison highlights the diagnostic peaks arising from the methoxypropyl group.

Vibrational ModeN-Ethylthiourea (Expected cm⁻¹)(1-Methoxypropan-2-yl)thiourea (Expected cm⁻¹)Intensity & Notes
N-H Stretching 3400-31003400-3100Medium-Strong, Broad. The presence of multiple N-H bonds and hydrogen bonding leads to broad absorptions. Secondary amines typically show a single weak band around 3350-3310 cm⁻¹[1][2].
Aliphatic C-H Stretching 2980-28502980-2850Medium-Strong. Asymmetric and symmetric stretching of CH₃ and CH₂ groups.
N-H Bending ~1620~1620Medium. Often referred to as the "Amide II" band in related structures. Primary amine scissoring vibrations occur in the 1650-1580 cm⁻¹ region[1][2].
Thioamide I Band (C=S stretch & C-N stretch) 1570-15001570-1500Strong. This is a coupled vibration with significant C-N stretching character. The C=S bond is weaker than a C=O bond, so its stretching frequency is lower[3]. The band can be found in a wide range, often between 1570-1395 cm⁻¹[4].
CH₂/CH₃ Bending 1470-13651470-1365Medium. Scissoring and deformation vibrations of the alkyl groups.
Thioamide II Band (C-N stretch & N-H bend) 1420-13901420-1390Medium-Strong. A key band for thioamides, involving significant C-N stretching character.
C-O-C Asymmetric Stretch Absent~1120 Strong, Sharp (Diagnostic Peak) . This is the most prominent band for dialkyl ethers and is a key identifier for the methoxypropyl group[5][6][7].
Thioamide III Band (C-S stretch) 850-700850-700Medium-Weak. The C=S stretching vibration is heavily coupled and can contribute to bands across a wide range, with significant contributions often found below 850 cm⁻¹[8][9][10]. For pure thiourea, a band around 735 cm⁻¹ is assigned to the C=S vibration[11].
N-H Wagging 900-665900-665Medium, Broad. Out-of-plane bending of the N-H bonds[1][12].
Analysis of Key Functional Group Regions
  • N-H Stretching Region (3400-3100 cm⁻¹): Both molecules are expected to show broad absorptions in this region due to the two N-H groups of the thiourea moiety. These bands are typically less intense and sharper than O-H stretches from alcohols[13]. The secondary amine N-H stretch within this region is often a single, weaker band[1][12][14].

  • C-H Stretching Region (3000-2800 cm⁻¹): The aliphatic C-H stretching vibrations from the methoxy, propyl, and methyl groups will appear here. These are reliable indicators of the molecule's saturated carbon framework[14].

  • The Diagnostic Ether Band (~1120 cm⁻¹): The most significant difference in the spectrum of (1-Methoxypropan-2-yl)thiourea compared to its ethyl analogue is the presence of a strong, sharp absorption due to the asymmetric C-O-C stretching of the ether group[6][15][16]. For aliphatic ethers, this band is typically very prominent and appears around 1120 cm⁻¹[5][6][7]. Its presence is a crucial piece of evidence for confirming the molecular structure.

  • Thioamide and Fingerprint Region (1650-600 cm⁻¹): This region is complex but highly informative.

    • The N-H bend around 1620 cm⁻¹ confirms the amine presence[2].

    • The strong Thioamide I band (1570-1500 cm⁻¹) and Thioamide II band (1420-1390 cm⁻¹) are characteristic of the -NH-C=S moiety. These bands arise from complex coupled vibrations of C=S and C-N stretching and N-H bending modes[4][17][18].

    • The pure C=S stretch is notoriously difficult to assign as it is weak and heavily coupled with other vibrations. Its character is distributed over several bands, with significant contributions often found in the 850-700 cm⁻¹ region[9][11][19].

Hypothetical Experimental Protocol: ATR-FTIR

To acquire a high-quality spectrum of (1-Methoxypropan-2-yl)thiourea, an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid (1-Methoxypropan-2-yl)thiourea powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Conclusion

The infrared spectrum of (1-Methoxypropan-2-yl)thiourea is characterized by a unique combination of absorption bands that confirm its structure. The key diagnostic peaks are the broad N-H stretches (3400-3100 cm⁻¹), the aliphatic C-H stretches (2980-2850 cm⁻¹), the complex thioamide bands in the fingerprint region, and most critically, the strong, sharp C-O-C asymmetric stretching vibration around 1120 cm⁻¹. By comparing its expected spectrum to that of N-Ethylthiourea, the assignment of this ether band becomes unambiguous, providing definitive evidence for the presence of the methoxypropyl substituent. This guide provides a robust framework for the spectral interpretation of this and related thiourea derivatives.

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  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2025). Journal of Emerging Technologies and Innovative Research (JETIR), 12(8).
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  • Matrix and ab initio infrared spectra of thiourea and thiourea-d4. (2019, January 6). ResearchGate.
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